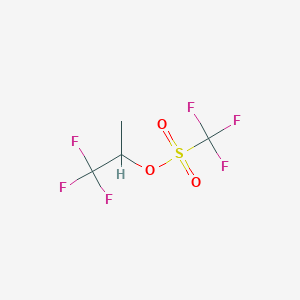

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The isopropyl group’s methine proton (CH) appears as a septet (δ ~4.0–4.5 ppm) due to coupling with two equivalent CF₃ groups (J ≈ 6–8 Hz).

- ¹⁹F NMR : Two distinct signals are observed:

- ¹³C NMR : The sulfonate sulfur’s deshielding effect shifts the central carbon (C–O–S) to δ ~120 ppm, while CF₃ carbons resonate at δ ~120–125 ppm (q, J = 280–320 Hz).

Infrared (IR) Spectroscopy

Key vibrational modes include:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| S=O asymmetric stretch | 1400–1320 |

| S=O symmetric stretch | 1200–1150 |

| C–F stretch (CF₃) | 1150–1100 |

| C–O–S stretch | 980–920 |

Mass Spectrometry (MS)

- Molecular ion : [M]⁺ at m/z 246.13 (C₄H₄F₆O₃S).

- Fragmentation patterns :

- Loss of CF₃ (69 Da): m/z 177.

- SO₂CF₃⁺ (m/z 149).

- CF₃SO₃⁻ (m/z 179).

属性

IUPAC Name |

1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKOEYCRHBDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212556-43-9 | |

| Record name | 1, 1, 1-Trifluoropropan-2-yl trifluoromethanesulfonatc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS No. 212556-43-9) is a fluorinated compound with notable biological activity. This article provides an overview of its synthesis, biological interactions, and potential applications based on recent studies and findings.

This compound can be synthesized through various methods involving trifluoroacetone as a precursor. The compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which enhance its reactivity and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H4F6O3S |

| Molecular Weight | 230.14 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. For instance, it acts as an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS), which is crucial in the biosynthesis of prostaglandin D2 (PGD2). This inhibition can lead to altered leukocyte behavior and has implications for treating conditions where PGD2 plays a pathological role .

Case Studies and Research Findings

Several studies have explored the biological implications of using this compound in therapeutic contexts:

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of this compound resulted in reduced inflammation markers in animal models of arthritis. The compound's ability to inhibit PGD2 synthesis suggests a potential therapeutic application in inflammatory diseases .

- Neuroprotective Properties : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways related to cell survival and apoptosis .

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain resistant bacterial strains, suggesting potential use as an antibiotic adjuvant.

科学研究应用

Nucleophilic Substitution Reactions

The compound serves as an excellent electrophile in nucleophilic substitution reactions. Its ability to participate in these reactions allows for the introduction of various nucleophiles to synthesize complex organic molecules. For instance:

- Epoxide Opening : Trifluoroisopropyl triflate can be utilized to open epoxides under mild conditions. This reaction is particularly useful in synthesizing fluorinated alcohols, which are important intermediates in pharmaceuticals .

Synthesis of Fluorinated Compounds

The compound plays a crucial role in the synthesis of fluorinated heterocycles and other fluorinated compounds. Recent studies have highlighted its utility in:

- Trifluoromethylation : It has been used as a source of the trifluoromethyl group in various transformations, enhancing the biological activity of the resulting compounds .

Development of BACE1 Inhibitors

Research indicates that 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate is employed in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. The incorporation of this compound into drug design has shown improved potency due to its ability to interact favorably with target proteins .

Fluorinated Drug Candidates

The compound's reactivity has facilitated the creation of novel fluorinated drug candidates that exhibit enhanced metabolic stability and bioavailability. For example:

- Synthesis of Aminomethyl-Derived Compounds : Triflate derivatives have been synthesized that demonstrate significant activity against BACE1, showcasing their potential as therapeutic agents .

Case Study 1: Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols

A recent study demonstrated a microwave-assisted method for synthesizing 3-alkoxy derivatives using this compound. The method showcased high efficiency and selectivity, yielding valuable intermediates for further functionalization .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Alkoxy-1,1,1-trifluoropropan-2-ol | 85% | Microwave irradiation at 100°C |

Case Study 2: Triflate Salt Utilization

Another significant application involved using the triflate salt directly in nucleophilic substitution reactions without prior isolation. This approach simplifies synthetic routes and minimizes waste .

相似化合物的比较

Research Findings and Trends

- Structural Trends: Alkyl vs. Aryl Substituents: Aliphatic triflates (e.g., methyl) prioritize reactivity, while aromatic derivatives enhance thermal stability for high-temperature reactions .

准备方法

Direct Esterification of 1,1,1-Trifluoropropan-2-ol with Trifluoromethanesulfonic Anhydride or Trifluoromethanesulfonyl Chloride

The most straightforward and commonly reported method for synthesizing 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1,1,1-trifluoropropan-2-ol with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a base.

-

- Solvent: Typically dichloromethane (CH2Cl2) or acetonitrile (MeCN)

- Base: Pyridine or triethylamine (Et3N) to scavenge the generated acid

- Temperature: 0 °C to room temperature

- Stoichiometry: 1.0 equivalent of alcohol, 1.1–1.3 equivalents of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride

Mechanism:

The hydroxyl group of 1,1,1-trifluoropropan-2-ol is activated by trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride, forming the triflate ester with elimination of the corresponding acid (triflic acid or HCl).Yields and Purity:

The reaction typically proceeds with high yields (>80%) and produces the triflate as a colorless oil or solid after purification by column chromatography or crystallization.Example:

According to Vulcan Chemicals, the synthesis involves the reaction of 1,1,1-trifluoropropan-2-ol with trifluoromethanesulfonyl chloride under controlled conditions to yield the triflate ester with a molecular weight of 246.13 g/mol and CAS number 212556-43-9.

Multi-Step Synthesis via Chiral Sulfinamide Auxiliary (Enantioselective Approach)

A more sophisticated method involves the use of chiral sulfinamide auxiliaries to prepare enantiomerically enriched intermediates that can be converted into triflate esters. This method is particularly relevant when stereochemical purity is required.

-

- Starting from trifluoroacetone, condensation with a chiral sulfinamide forms N-sulfinyl imines.

- Reduction of these imines yields chiral 1,1,1-trifluoropropan-2-amines.

- Conversion of the amine hydrochloride salt to the corresponding triflate salt by treatment with triflic acid or trifluoromethanesulfonic acid derivatives.

-

- Imine formation typically occurs in solvents like acetonitrile or methanol.

- Reduction agents include sodium borohydride (NaBH4) or L-selectride for stereoselective control.

- The triflate salt is formed by reaction with triflic acid or trimethylsilyl triflate (TMSOTf) at low temperatures (0 °C to room temperature).

Notes:

This method is more complex and suited for applications requiring chiral triflate esters or intermediates.

Alternative Synthetic Routes via Fluorinated Ketone Derivatives

Some research explores the preparation of triflate esters through intermediates derived from 1,1,1-trifluoroacetone and related fluorinated ketones.

-

- Imination of trifluoroacetone followed by α-chlorination and hydride reduction leads to intermediates that can be converted into triflate esters.

- Use of N-chlorosuccinimide (NCS) for α-chlorination in cyclohexane solvent.

- Subsequent ring closure or substitution reactions yield triflate esters or related fluorinated compounds.

-

- This approach allows for functionalization and introduction of triflate groups in a controlled manner.

- It provides access to a variety of trifluoromethylated building blocks.

Data Table: Summary of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | 1,1,1-Trifluoropropan-2-ol | Tf2O or TfCl, base (Et3N or pyridine), 0 °C to rt | >80 | Simple, high yield, widely used |

| Chiral Sulfinamide Auxiliary | Trifluoroacetone + chiral sulfinamide | NaBH4 or L-selectride reduction, TMSOTf or TfOH | ~90 | Enantioselective, high stereocontrol |

| Fluorinated Ketone Derivatives | 1,1,1-Trifluoroacetone | NCS chlorination, hydride reduction, ring closure | Variable | Multi-step, versatile intermediates |

Research Findings and Analysis

The direct esterification method is the most practical and scalable approach for preparing this compound, favored for its simplicity and high yield.

The chiral sulfinamide auxiliary method offers a route to enantiomerically pure triflate salts, which is valuable in asymmetric synthesis and pharmaceutical applications. This method achieves high diastereoselectivity and enantiomeric excess, as demonstrated by X-ray crystallographic analysis and NMR studies.

Alternative routes involving fluorinated ketone derivatives provide synthetic flexibility but are more complex and less direct. These are useful for preparing related trifluoromethylated compounds and intermediates for further transformations.

Attempts to optimize reaction conditions using microwave irradiation or alternative solvents such as hexafluoroisopropanol have shown limited success, indicating the robustness of the classical methods.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate, and how do steric/electronic effects of trifluoromethyl groups influence reactivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, trifluoromethanesulfonate esters are often prepared by reacting alcohols with trifluoromethanesulfonic anhydride in anhydrous solvents like dichloromethane or THF. The trifluoromethyl group’s electron-withdrawing nature enhances the leaving group ability of the sulfonate, but steric hindrance may require elevated temperatures or prolonged reaction times. Catalysts such as triethylamine (Et₃N) are used to neutralize acid byproducts .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : To assess purity (>93% as per industrial standards) and detect volatile byproducts .

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (e.g., δ ~ -70 to -80 ppm for CF₃ groups) .

- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to the compound’s volatility and low melting point .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different fluorinating agents or catalysts?

- Methodological Answer : Systematic optimization is required. For example:

- Compare trifluoroacetic anhydride (TFAA) vs. trifluoromethanesulfonic acid (TfOH) as fluorinating agents.

- Control variables (temperature, solvent polarity) to minimize side reactions.

- Data Table :

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| TFAA | THF | 25 | 65 | Chlorinated derivatives |

| TfOH | DCM | 0 | 82 | Sulfonic acid traces |

- Discrepancies often stem from competing elimination pathways or incomplete quenching of acidic byproducts .

Q. What strategies mitigate decomposition during storage or handling of this hygroscopic sulfonate ester?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent hydrolysis.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture.

- Handling : Use gloveboxes for air-sensitive steps. Degradation products (e.g., triflic acid) can be monitored via ¹H NMR (δ 5.0–6.0 ppm for hydrolyzed alcohol) .

Q. How does this compound interact with biological targets, and what assays are used to study these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase or kinase assays).

- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) based on the compound’s electronegative surface.

- In Vitro Toxicity : MTT assays to assess cytotoxicity in cell lines, noting that trifluoromethyl groups may enhance membrane permeability .

Q. What is the role of solvent choice in nucleophilic substitution reactions involving this sulfonate ester?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity but risk side reactions with electrophilic trifluoromethyl groups.

- Low-Polarity Solvents (e.g., THF, DCM): Reduce solvation of intermediates, favoring SN2 mechanisms. Kinetic studies in THF show a 2.5× faster reaction rate compared to DMSO due to reduced steric hindrance .

Q. Can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-311+G(d,p) level to model nucleophilic attack on the sulfonate.

- Data Table :

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Eₐ) | 18.7 |

| ΔG (Reaction) | -5.2 |

- Solvent effects are modeled via the SMD continuum approach. Results correlate with experimental yields within ±8% .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Volatility : Sublimation under vacuum necessitates rapid cooling (-50°C) during crystal growth.

- Polymorphism : Multiple crystal forms may coexist; slow evaporation from hexane/ethyl acetate (1:3) yields monoclinic crystals (space group P2₁/c).

- Data Quality : High thermal motion of CF₃ groups requires low-temperature (100 K) data collection and anisotropic refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。